molecular formula C13H17NO B013035 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- CAS No. 101077-18-3

1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-

Cat. No. B013035
M. Wt: 203.28 g/mol
InChI Key: OTRHTQIEJBKBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is a chemical compound that belongs to the class of quinolizine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have a neuroprotective effect, as it protects against oxidative stress-induced neurotoxicity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for the research on 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-. One of the major directions is the development of novel cancer therapeutics based on this compound. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another direction is the investigation of its potential as an anti-inflammatory and neuroprotective agent. Finally, the development of new synthetic methods for the production of this compound is also an important future direction.

Synthesis Methods

The synthesis of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- can be achieved through several methods. One of the most common methods involves the condensation of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1,4-dione with 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields.

Scientific Research Applications

1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

CAS RN

101077-18-3

Product Name

1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanol

InChI

InChI=1S/C13H17NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-8,15H,1-6,9H2

InChI Key

OTRHTQIEJBKBAT-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)CO

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)CO

Other CAS RN

101077-18-3

Origin of Product

United States

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